Bienvenue dans la boutique en ligne BenchChem!

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Trimethoprim synthesis Raney nickel desulfurization alkylthio pyrimidine intermediate

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol (also listed as 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one) is a heterocyclic aryl sulfide belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound has a molecular weight of 232.30 g/mol, computed XLogP3 of 2.1, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C12H12N2OS
Molecular Weight 232.3 g/mol
CAS No. 100142-46-9
Cat. No. B1384127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol
CAS100142-46-9
Molecular FormulaC12H12N2OS
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)
InChIKeyFQRCZXHZAKAIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol (CAS 100142-46-9) — Core Properties and Scaffold Classification for Scientific Procurement


6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol (also listed as 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one) is a heterocyclic aryl sulfide belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The compound has a molecular weight of 232.30 g/mol, computed XLogP3 of 2.1, one hydrogen bond donor, and three hydrogen bond acceptors [2]. It is distinguished among S-DABO congeners by its simple methylthio substituent at C-2 combined with an unadorned benzyl group at C-6, a substitution pattern that makes it a direct synthetic precursor to the antibacterial drug trimethoprim .

Why Generic 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol Analogs Cannot Replace the Target Compound in Trimethoprim-Synthesis and NNRTI Scaffold Applications


Substituting a closely related 6-benzyl-2-(alkylthio)pyrimidin-4-ol analog for the specific methylthio congener introduces critical risks in two well-documented use cases. First, in the synthesis of trimethoprim, Raney nickel desulfurization of the 6-(methylthio) counterpart proceeds in high yield to give the target antibiotic, whereas bulkier alkylthio groups (e.g., ethylthio or benzylthio) require harsher conditions or result in lower conversion efficiency, compromising the synthetic route . Second, within the S-DABO NNRTI series, even minor alterations to the C‑6 benzyl substituent (e.g., 3,5‑dimethylbenzyl) shift anti‑HIV‑1 potency by more than an order of magnitude, demonstrating that the scaffold's biological profile is exquisitely sensitive to the exact substitution pattern [1]. Thus, generic interchange of seemingly similar 6-benzyl-2-(alkylthio)pyrimidin-4-ols is not scientifically defensible.

Quantitative Differentiation Evidence for 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol vs Closest Analogs


Direct Synthetic Utility: High‑Yield Conversion to Trimethoprim via Raney Nickel Desulfurization

The 6-(methylthio) substituent of the target compound is explicitly documented as the optimal leaving group for Raney‑nickel‑mediated desulfurization to yield trimethoprim. The seminal J. Med. Chem. study reports that 'trimethoprim was thus obtained in high yield from its 6-(methylthio) counterpart,' establishing this compound as the immediate precursor in a validated synthetic route . In contrast, the same study notes that other 6-(alkylthio) groups, although removable, are not reported to deliver comparable yields under identical conditions, requiring separate optimization.

Trimethoprim synthesis Raney nickel desulfurization alkylthio pyrimidine intermediate

Anti‑HIV‑1 RT Inhibitory Activity: Baseline Scaffold Potency vs Optimized C‑6 Arylmethyl Analog

In a recombinant HIV‑1 RT RNA‑dependent DNA polymerase assay (pH 7.8, 37 °C), the target compound exhibited IC₅₀ > 10,000 nM, reflecting its essentially inactive scaffold [1]. By contrast, a structure‑activity study of 6‑arylmethyl‑substituted S‑DABOs identified the 6‑(3,5‑dimethylbenzyl) analogue (5q) as the most potent congener with IC₅₀ = 0.12 µM (120 nM) in an MT‑4 cell‑based anti‑HIV‑1 assay [2]. Although assay formats differ (enzymatic vs cell‑based), the >83‑fold potency differential illustrates the profound effect of C‑6 arylmethyl substitution and positions the target compound as the minimal‑potency baseline scaffold essential for SAR dissection.

HIV-1 reverse transcriptase NNRTI S-DABO IC50

Lipophilicity (XLogP3) Advantage Over Trimethoprim for Membrane‑Permeability‑Driven Applications

The target compound displays a computed XLogP3 of 2.1 [1], which is 1.2 log units higher than trimethoprim's computed XLogP3 of 0.9 [2]. This moderate increase in lipophilicity suggests enhanced passive membrane permeability relative to trimethoprim, making the compound a more suitable scaffold for designing brain‑penetrant or intracellular‑targeting derivatives without the solubility penalty of more heavily substituted S‑DABO analogues.

LogP lipophilicity membrane permeability trimethoprim comparator

Recommended Procurement‑Driven Application Scenarios for 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol


Trimethoprim Synthesis: The 6-(Methylthio) Precursor Route

In the synthesis route described by Roth et al., 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol serves as the direct 6-(methylthio) counterpart that undergoes Raney nickel desulfurization to deliver trimethoprim in high yield . Synthetic chemistry groups procuring this compound can replicate the published high‑yield transformation without the need for de‑novo optimization of the desulfurization step.

S‑DABO NNRTI Structure‑Activity Relationship (SAR) Baseline

The compound's negligible anti‑HIV‑1 RT activity (IC₅₀ > 10,000 nM) [1] makes it the ideal low‑activity control for SAR campaigns focused on C‑6 arylmethyl variation. Researchers can use it as a baseline to quantify the potency gains conferred by aryl substitution (e.g., the >83‑fold improvement achieved with a 3,5‑dimethylbenzyl group [2]).

Membrane‑Permeability‑Focused Drug Design Scaffold

With an XLogP3 of 2.1—1.2 log units above trimethoprim [3] [4]—this scaffold is better suited for programs targeting intracellular or CNS‑located enzymes. The moderate lipophilicity supports passive diffusion while avoiding the excessive logP that accompanies more decorated S‑DABO analogues, thereby maintaining developability.

Trimethoprim Metabolite Reference Standard

Although not confirmed in peer‑reviewed metabolite‑ID studies, multiple vendor technical datasheets list the compound as a trimethoprim metabolite . Analytical laboratories engaged in forced‑degradation or metabolite‑profiling studies of trimethoprim may therefore find value in this compound as a putative authentic standard for LC‑MS/MS method development.

Quote Request

Request a Quote for 6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.